molecular formula C9H12O3 B13636002 4-(2-Hydroxypropyl)benzene-1,2-diol CAS No. 84678-97-7

4-(2-Hydroxypropyl)benzene-1,2-diol

Cat. No.: B13636002
CAS No.: 84678-97-7
M. Wt: 168.19 g/mol
InChI Key: DWGPKVSAWGQTPQ-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropyl)benzene-1,2-diol, also known as 4-(3-hydroxypropyl)benzene-1,2-diol, is an organic compound with the molecular formula C9H12O3. This compound is a derivative of catechol, where a hydroxypropyl group is attached to the benzene ring. It is a colorless to pale yellow solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 4-propylphenol using specific oxidizing agents. Another method includes the catalytic hydrogenation of 4-(2-oxopropyl)benzene-1,2-diol.

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The reaction conditions often include controlled temperature and pressure, as well as the use of specific catalysts to facilitate the hydroxylation or hydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxypropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-(2-Hydroxypropyl)benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): A parent compound with similar chemical properties.

    Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different substitution patterns.

    Hydroquinone (1,4-dihydroxybenzene): A para-isomer of dihydroxybenzene.

Uniqueness

4-(2-Hydroxypropyl)benzene-1,2-diol is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential therapeutic effects compared to its parent compound, catechol.

Properties

CAS No.

84678-97-7

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(2-hydroxypropyl)benzene-1,2-diol

InChI

InChI=1S/C9H12O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,10-12H,4H2,1H3

InChI Key

DWGPKVSAWGQTPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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